3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features both chlorobenzenesulfonamido and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:
Preparation of 3-chlorobenzenesulfonyl chloride: This can be achieved by reacting 3-chlorobenzenesulfonic acid with thionyl chloride.
Formation of 3-(3-chlorobenzenesulfonamido)benzene: The 3-chlorobenzenesulfonyl chloride is then reacted with aniline to form the sulfonamide.
Introduction of the trifluoromethyl group: The final step involves the reaction of the sulfonamide with 3-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)benzenesulfonamide
- N-(3-chlorophenyl)benzamide
- 3-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both the chlorobenzenesulfonamido and trifluoromethylphenyl groups. This combination of functional groups can impart unique chemical and physical properties, such as increased stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
3-[(3-chlorophenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O3S/c21-15-6-3-9-18(12-15)30(28,29)26-17-8-1-4-13(10-17)19(27)25-16-7-2-5-14(11-16)20(22,23)24/h1-12,26H,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEPEHPBECTGJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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